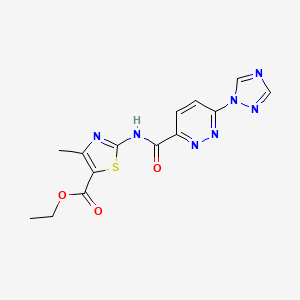
ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-4-methylthiazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-4-methylthiazole-5-carboxylate is a useful research compound. Its molecular formula is C14H13N7O3S and its molecular weight is 359.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)-4-methylthiazole-5-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities. This compound features a complex structure, incorporating a triazole ring, pyridazine, and thiazole moieties, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy in different biological models, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C14H13N7O3S
- Molecular Weight : 359.37 g/mol
- CAS Number : 1448033-26-8
The compound's structure is characterized by the presence of a thiazole and a triazole ring, which are often associated with antimicrobial and anticancer activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess potent activity against various bacterial strains and fungi. This compound has been evaluated for its antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 18 | 16 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies have shown that this compound induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 10 | Caspase activation |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 20 | Induction of oxidative stress |
The compound's ability to induce cell death in cancer cells while sparing normal cells highlights its therapeutic potential.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Disruption of Cellular Processes : It has been shown to interfere with DNA synthesis and repair mechanisms in cancer cells.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways contributes to its anticancer effects.
Case Studies
A notable case study involved the use of this compound in a murine model of tumor growth. The study demonstrated a significant reduction in tumor size compared to control groups treated with saline.
Propiedades
IUPAC Name |
ethyl 4-methyl-2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N7O3S/c1-3-24-13(23)11-8(2)17-14(25-11)18-12(22)9-4-5-10(20-19-9)21-7-15-6-16-21/h4-7H,3H2,1-2H3,(H,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZWIALURMSQUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














